MAO-A Inhibitory Activity: The Benzenesulfonyl Scaffold is Essential for Sub-Micromolar Potency and Isoform Selectivity
Among a series of 16 benzenesulfonyl piperazine derivatives (NP1-NP16) evaluated for MAO inhibition, the most potent compounds (NP4 and NP12) demonstrated IC50 values of 0.25 ± 0.04 μM and 0.46 ± 0.02 μM, respectively, against MAO-A, with NP4 showing 52-fold selectivity over MAO-B . Structural analysis suggests that the unsubstituted benzenesulfonyl group is critical for this activity; any deviation from this core scaffold—such as the introduction of a methyl group (tosyl analog) or a chlorine atom (4-chlorobenzenesulfonyl analog)—would alter the steric and electronic interaction with the enzyme's active site, as demonstrated by the steep SAR observed in the study . While the precise target compound was not the most potent member of this series, its core scaffold is directly represented in the pharmacophore, and its availability as a synthetic intermediate makes it an ideal starting point for fragment growth towards NP4-like molecules .
| Evidence Dimension | MAO-A inhibitory activity |
|---|---|
| Target Compound Data | N/A (serves as scaffold for NP4-like compounds; core benzenesulfonyl piperazine present in most active derivatives) |
| Comparator Or Baseline | MAO-A selective inhibitors NP4 (IC50 = 0.25 ± 0.04 μM) and NP12 (IC50 = 0.46 ± 0.02 μM); standard drug fluoxetine (positive control) |
| Quantified Difference | 52-fold selectivity index for MAO-A over MAO-B for NP4 (absolute selectivity data for target compound not reported; measured via IC50 ratios) |
| Conditions | In vitro Amplex Red assay using recombinant human MAO-A and MAO-B enzymes |
Why This Matters
Procurement of this compound enables direct SAR exploration around a validated CNS-active pharmacophore, bypassing the need for de novo scaffold synthesis.
- [1] Nandi, N. K., et al. (2023). Design, synthesis, pharmacological and in silico screening of disubstituted-piperazine derivatives as selective and reversible MAO-A inhibitors for treatment of depression. Journal of Molecular Structure, 1283, 134671. DOI: 10.1016/j.molstruc.2022.134671 View Source
